3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrimidine class of fused heterocyclic systems, characterized by a triazole ring fused to a pyrimidine moiety. Its structure includes a 4-fluorophenyl-substituted tetrazole group linked via a methylsulfanyl bridge, along with methyl groups at positions 5 and 7 of the pyrimidine ring. Such structural features make it a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions.
Properties
IUPAC Name |
3-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN8S/c1-9-7-10(2)23-14(17-9)19-20-15(23)25-8-13-18-21-22-24(13)12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHMLWPYGFRXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCC3=NN=NN3C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the triazolopyrimidine core and the attachment of the sulfanyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistent quality. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s core structure and substituents differentiate it from related triazolopyrimidine derivatives. Below is a comparative analysis with structurally analogous compounds:
Key Findings
Bioisosteric Advantages : The tetrazole group in the target compound offers superior metabolic stability compared to carboxylic acid analogs, while maintaining similar hydrogen-bonding capabilities .
Fluorophenyl vs. Other Aryl Groups: The 4-fluorophenyl substituent provides stronger electronegativity and lipophilicity than non-fluorinated aryl groups (e.g., methoxyphenyl in ), enhancing receptor binding in hydrophobic pockets .
Core Flexibility: Compounds with fused benzothieno or pyrrolo-thiazolo systems () exhibit broader aromatic conjugation, which may improve DNA intercalation but reduce solubility compared to the simpler triazolopyrimidine core .
Synergistic Effects : Hybrid structures with coumarin () or acetyl groups () demonstrate multifunctionality, such as fluorescence or enhanced enzyme inhibition, but may face challenges in bioavailability due to increased molecular weight .
Q & A
Q. What are the common synthetic routes for synthesizing triazolopyrimidine derivatives like this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core followed by functionalization. A representative method includes:
- Step 1 : Condensation of 1,2,4-triazole precursors with substituted pyrimidine intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the core structure.
- Step 2 : Thioether linkage formation via nucleophilic substitution, using reagents like RCH₂Cl (e.g., [1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl chloride) .
- Step 3 : Purification via column chromatography or crystallization (e.g., from ethanol/dioxane mixtures) .
Key parameters include solvent choice (DMF for polar intermediates), temperature control (room temperature to 80°C), and stoichiometric ratios of reactants .
Q. How is the structural integrity of this compound validated post-synthesis?
Structural characterization relies on:
- Spectroscopic Techniques : ¹H/¹³C NMR to confirm substituent positions and purity. For example, the sulfanyl (-S-) and tetrazole moieties produce distinct shifts in aromatic regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
- Elemental Analysis : To confirm C, H, N, and S content within acceptable error margins (±0.3%) .
Q. What are the primary biological targets or activities reported for triazolopyrimidine analogs?
Triazolopyrimidines are studied for:
- Enzyme Inhibition : Targeting kinases, phosphodiesterases, or viral proteases due to their planar heterocyclic core .
- Antimicrobial Activity : Demonstrated in derivatives with fluorophenyl and sulfanyl groups, likely via membrane disruption or protein binding .
- Receptor Modulation : Interactions with G-protein-coupled receptors (GPCRs) or ion channels, inferred from molecular docking studies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity in the sulfanyl linkage step?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of thiol intermediates.
- Base Selection : K₂CO₃ or Cs₂CO₃ improves deprotonation efficiency, reducing side reactions .
- Temperature Control : Lower temperatures (0–25°C) minimize thermal degradation of reactive intermediates .
- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate biphasic reactions .
Recent studies report yields >80% under optimized conditions .
Q. What strategies address contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?
- Dynamic NMR Studies : To detect conformational equilibria or tautomerism in solution (e.g., triazole-thione tautomerism) .
- X-ray Crystallography : Resolves ambiguities in solid-state structures. For example, crystal packing effects may explain deviations in melting points or spectral data .
- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR/IR spectra, aiding peak assignment .
Q. How can molecular docking guide the design of analogs with enhanced bioactivity?
- Target Selection : Prioritize proteins with known triazolopyrimidine-binding pockets (e.g., viral proteases or kinases) .
- Docking Workflow :
- Ligand Preparation : Generate 3D conformers of the compound and analogs.
- Pocket Analysis : Identify key residues (e.g., hydrophobic pockets accommodating fluorophenyl groups).
- Scoring Functions : Use AutoDock Vina or Schrödinger Glide to rank binding affinities .
Case studies show that substituting the methyl group at position 5 with bulkier groups (e.g., isopropyl) improves kinase inhibition by 30% .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
- Matrix Effects : Plasma proteins may interfere with HPLC detection. Mitigation strategies:
- Sample Pretreatment : Solid-phase extraction (SPE) using C18 cartridges.
- Internal Standards : Deuterated analogs (e.g., d₃-methyl derivatives) for LC-MS/MS .
- Limit of Detection (LOD) : Achievable LOD of 0.1 ng/mL using tandem MS with electrospray ionization (ESI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
